molecular formula C21H22FN3O3S2 B2781071 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-36-7

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2781071
CAS RN: 683770-36-7
M. Wt: 447.54
InChI Key: BEJPIPXWCKKNEN-XTQSDGFTSA-N
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Description

The compound is a derivative of 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine . This is a chemical compound with the molecular formula C8H7FN2S .


Molecular Structure Analysis

The molecular weight of the related compound 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is 182.22 . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .


Physical And Chemical Properties Analysis

The related compound 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine has a molecular weight of 182.22 . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

O-GlcNAcase (OGA) Inhibitors

The compound is used in the synthesis of molecules that act as O-GlcNAcase (OGA) inhibitors . OGA inhibitors are of significant interest in the field of biomedical research due to their potential therapeutic applications in neurodegenerative diseases like Alzheimer’s.

Synthesis of Substituted Naphthofurans

The compound can be used in the synthesis of substituted naphthofurans . This involves a cascade Rh (II) and Yb (III) catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with β-naphthols. Substituted naphthofurans are important in medicinal chemistry due to their diverse biological activities.

Synthesis of Substituted 3-Aminofurans

The compound can also be used in the synthesis of substituted 3-aminofurans . This involves a tandem reaction sequence through aza-vinyl-rhodium (II) carbene O–H bond insertion, thermal propargyl-Claisen rearrangement, and gold (I)-catalyzed intramolecular cyclization. Substituted 3-aminofurans are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals.

Doyle–Kirmse Reaction

The compound can be used in the Doyle–Kirmse reaction , a type of [2,3]-sigmatropic rearrangement. This reaction provides an efficient access to multifunctional quaternary centers containing aryl, imino, thio, and brominated gem-difluoroallyl groups.

Synthesis of Polyhetero Aromatic Compounds

The synthetic utility of the compound has been demonstrated through the synthesis of important polyhetero aromatic compounds . These compounds have a wide range of applications in materials science and medicinal chemistry.

6. Research and Development in Pharmaceutical Industry The compound is used in the research and development in the pharmaceutical industry . It can be used to develop new drugs and therapies for various diseases.

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-5-3-4-12-25(14)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(2)18-11-8-16(22)13-19(18)29-21/h6-11,13-14H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJPIPXWCKKNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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